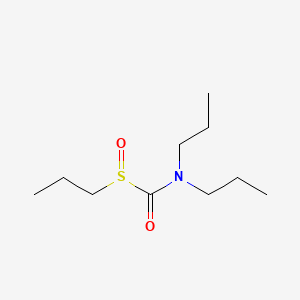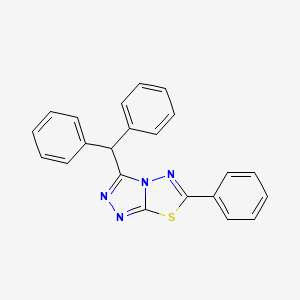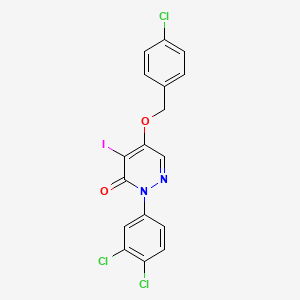
3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- is a complex organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chlorophenyl, dichlorophenyl, and iodo groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- typically involves multi-step organic reactions. The starting materials often include pyridazinone derivatives, chlorophenyl, dichlorophenyl, and iodine-containing reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of specific substituents or the formation of new functional groups.
Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may result in the formation of new derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- include other pyridazinone derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications.
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 5-((4-chlorophenyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
128758-37-2 |
|---|---|
Molekularformel |
C17H10Cl3IN2O2 |
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)methoxy]-2-(3,4-dichlorophenyl)-4-iodopyridazin-3-one |
InChI |
InChI=1S/C17H10Cl3IN2O2/c18-11-3-1-10(2-4-11)9-25-15-8-22-23(17(24)16(15)21)12-5-6-13(19)14(20)7-12/h1-8H,9H2 |
InChI-Schlüssel |
NENSGHXYOXEOOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=C(C(=O)N(N=C2)C3=CC(=C(C=C3)Cl)Cl)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


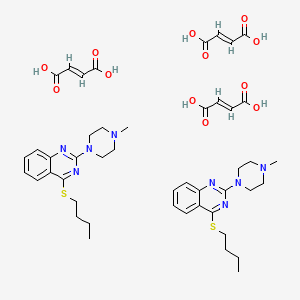
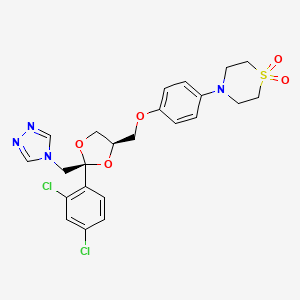
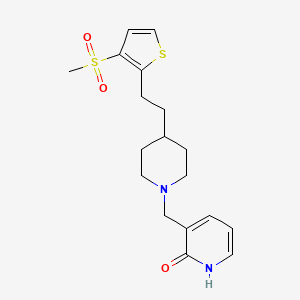
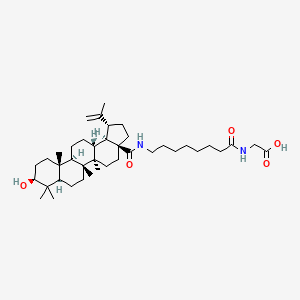
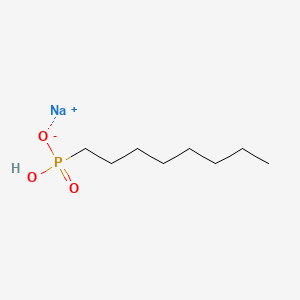
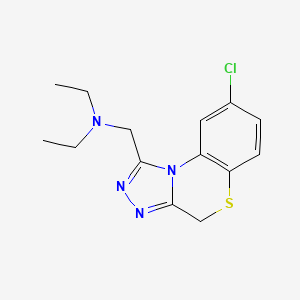
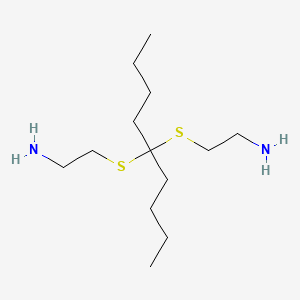

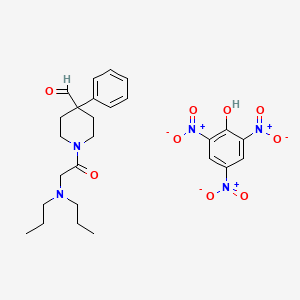
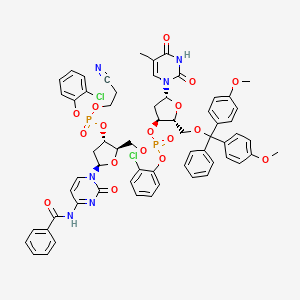
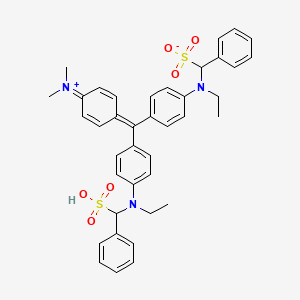
![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)
